N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide
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Overview
Description
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring, a trifluoromethoxy group, and a benzenesulfonamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the introduction of the methylsulfonyl group. The trifluoromethoxy group is then added to the benzene ring, followed by the formation of the benzenesulfonamide moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps, such as crystallization or chromatography, would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a sulfone or sulfoxide derivative, while reduction could produce a simpler hydrocarbon
Scientific Research Applications
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might be used in the development of new materials or as an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism by which N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions can modulate various signaling pathways, leading to changes in cellular function. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-(trifluoromethoxy)benzenesulfonamide include other piperidine derivatives, benzenesulfonamides, and trifluoromethoxy-substituted compounds. Examples include:
- N-(piperidin-4-yl)methylbenzenesulfonamide
- 2-(trifluoromethoxy)benzenesulfonamide
- N-(methylsulfonyl)piperidine
Uniqueness
What sets this compound apart from similar compounds is the combination of its functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethoxy group, for example, can enhance the compound’s lipophilicity and metabolic stability, while the piperidine ring and benzenesulfonamide moiety may contribute to its biological activity.
Properties
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N2O5S2/c1-25(20,21)19-8-6-11(7-9-19)10-18-26(22,23)13-5-3-2-4-12(13)24-14(15,16)17/h2-5,11,18H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGRJJJVXWOAWAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=CC=C2OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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